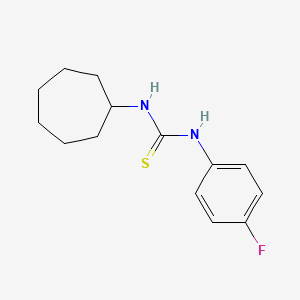

1-Cycloheptyl-3-(4-fluorophenyl)thiourea

Description

1-Cycloheptyl-3-(4-fluorophenyl)thiourea is a thiourea derivative characterized by a cycloheptyl group attached to the thiourea nitrogen and a 4-fluorophenyl substituent on the adjacent nitrogen. Thioureas are known for their versatility in medicinal chemistry, catalysis, and materials science due to their ability to engage in hydrogen bonding and metal coordination .

Properties

IUPAC Name |

1-cycloheptyl-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2S/c15-11-7-9-13(10-8-11)17-14(18)16-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIFJQRLXUIPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=S)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-3-(4-fluorophenyl)thiourea typically involves the reaction of cycloheptylamine with 4-fluorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of 1-Cycloheptyl-3-(4-fluorophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity of the final product. The purification process may involve additional steps, such as chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cycloheptyl-3-(4-fluorophenyl)thiourea has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiourea Derivatives

*Calculated based on analogous structures.

Antiviral Activity:

- 1-(2-(1H-Indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea (EC₅₀ = 5.45 µg/mL against HIV-1) demonstrates the role of indole-derived substituents in enhancing antiviral efficacy via interactions with viral enzymes .

- N-4-Benzoyl-N’-(4-fluorophenyl)thiourea derivatives show promise against SARS-CoV-2 by targeting the 3CLpro protease, with activity linked to hydrophobic and polar substituents .

Anticancer Activity:

Structural and Conformational Differences

- Crystal Structure Insights: 1-Benzoyl-3-(4-fluorophenyl)thiourea () reveals nonplanar geometries due to steric clashes between substituents, a feature likely shared by the cycloheptyl analog. The dihedral angles (28–70°) between thiourea and aromatic rings influence packing efficiency and solubility.

- Selenourea vs. Thiourea: Replacing sulfur with selenium in Cinchona alkaloid-based catalysts improves enantioselectivity (up to 96% ee) in asymmetric reactions, highlighting the chalcogen’s role in catalysis .

Key Research Findings and Implications

- Substituent Flexibility : Larger cycloalkyl groups (e.g., cycloheptyl) may reduce catalytic or binding efficiency due to steric hindrance but enhance selectivity in biological systems.

- Electronic Tuning : The 4-fluorophenyl group consistently enhances bioactivity across analogs, likely due to its electronegativity and ability to form hydrogen bonds .

- Thermal Stability: Derivatives with extended aromatic systems (e.g., phenoxyphenyl) exhibit higher boiling points (~450°C), suggesting utility in high-temperature applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Cycloheptyl-3-(4-fluorophenyl)thiourea?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as cycloheptylamine and 4-fluoroaniline derivatives. Key parameters include:

- Temperature : Reactions are often conducted under reflux (60–100°C) to ensure completion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while non-polar solvents improve purity during crystallization .

- Catalysts : Use of coupling agents like EDCI/HOBt for thiourea bond formation .

- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiourea derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent connectivity and hydrogen bonding via NH and C=S peaks .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., S···π stacking) .

- FT-IR : Validates thiourea functional groups (C=S stretch at ~1250–1350 cm) .

Q. How can researchers evaluate the preliminary biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution methods (e.g., MIC against S. aureus or E. coli) with positive/negative controls .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .

Advanced Research Questions

Q. What computational methods can predict the bioactivity and binding mechanisms of 1-Cycloheptyl-3-(4-fluorophenyl)thiourea?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with tubulin or DNA gyrase) to identify binding pockets .

- QSAR Models : Corrogate substituent effects (e.g., cycloheptyl vs. phenyl) with bioactivity data .

Q. How can contradictory data in biological assays (e.g., variable IC values) be resolved?

- Methodological Answer :

- Experimental Replication : Standardize protocols (e.g., cell passage number, incubation time) to minimize variability .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target specificity .

Q. What strategies enhance the compound’s selectivity for specific biological targets?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to improve membrane permeability .

- Prodrug Design : Mask the thiourea group with labile protecting groups to reduce off-target effects .

- Co-crystallization Studies : Resolve ligand-target complexes to guide rational design .

Q. How do crystallographic studies inform the design of thiourea-based inhibitors?

- Methodological Answer :

- Hydrogen Bond Analysis : Identify key interactions (e.g., NH···O or S···C=O) that stabilize inhibitor-enzyme complexes .

- Packing Motifs : Optimize substituents to enhance crystal lattice stability, improving solubility .

- Torsion Angle Adjustments : Modify cycloheptyl or fluorophenyl moieties to reduce steric hindrance .

Methodological Notes

- Theoretical Frameworks : Link studies to enzyme inhibition theories (e.g., competitive vs. allosteric) or QSAR principles .

- Data Reproducibility : Archive raw spectral data and crystallographic CIF files in public repositories (e.g., Cambridge Structural Database) .

- Ethical Compliance : Adhere to OECD guidelines for in vitro and in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.